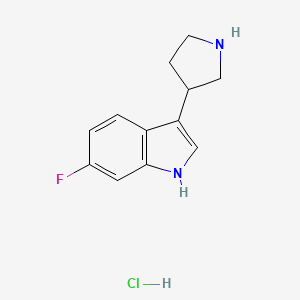![molecular formula C21H15F3N2O5 B2573231 (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338960-92-2](/img/structure/B2573231.png)
(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate, also known as NPPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NPPTC is a carbamate derivative that has shown promising results in scientific research as an inhibitor of certain enzymes, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Kinetics and Mechanism Studies
Cyclization in Aprotic Solvents : A study by Mindl et al. (2000) explored the kinetics of cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, including compounds similar to (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate, in solvents like dioxane and toluene. This research is crucial for understanding the reactivity and the formation of benzoxazinones, which have various applications in chemical synthesis and pharmaceuticals (Mindl et al., 2000).
Alkaline Hydrolysis of Aryl Carbazates : Vlasák and Mindl (1997) studied the hydrolysis of aryl carbazates, which are structurally related to the compound . Their research provides insights into the hydrolysis mechanisms and kinetics, essential for understanding the behavior of such compounds in different conditions (Vlasák & Mindl, 1997).
Synthesis and Chemical Transformations
- Electrophilic Amination and Acetamidation : Velikorodov et al. (2020) researched electrophilic amination and acetamidation of aromatic carbamates, including compounds analogous to this compound. This study is vital for developing new synthetic pathways and understanding the reactivity of such compounds (Velikorodov et al., 2020).
Biological and Environmental Applications
Nematicidal Activity of Carbamate Derivatives : Kumari, Singh, and Walia (2014) investigated the nematicidal activity of various carbamate derivatives, highlighting the potential of these compounds in agricultural applications, such as pest control (Kumari, Singh, & Walia, 2014).
Degradation and Environmental Impact : Beier et al. (2004) studied the degradation reactions of phenyl N-hydroxycarbamates, closely related to the compound of interest. This research helps understand the environmental impact and degradation pathways of such chemicals (Beier et al., 2004).
Photochemistry and Photoprotective Groups
- Photolabile Alcohol Protecting Groups : Loudwig and Goeldner (2001) explored N-Methyl-N-(o-nitrophenyl)carbamates as photoremovable alcohol protecting groups. Their findings are relevant to the understanding of light-induced reactions and applications in photochemistry (Loudwig & Goeldner, 2001).
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O5/c22-21(23,24)15-5-4-6-16(12-15)25-20(27)30-13-14-9-10-19(18(11-14)26(28)29)31-17-7-2-1-3-8-17/h1-12H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFDMXDDQOIPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573148.png)
![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
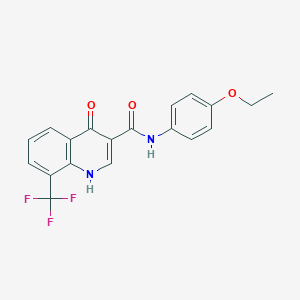
![2-[(Thiophene-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2573152.png)


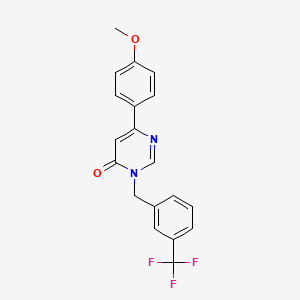
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclohexylacetamide](/img/structure/B2573158.png)
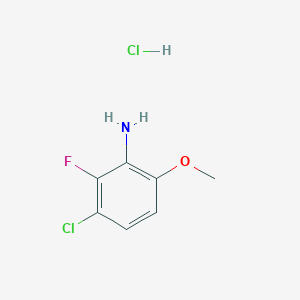
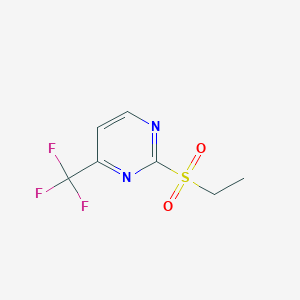
![2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2573163.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2573168.png)
